1-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
1-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is an organic compound with a unique structure that includes a quinazolinone core and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 4-chloroaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core. The reaction conditions generally require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can have diverse biological and chemical properties.
Scientific Research Applications
1-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol
- 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde
Uniqueness
1-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its quinazolinone core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
90070-99-8 |
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Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C14H11ClN2O/c15-10-5-7-11(8-6-10)17-9-16-14(18)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18) |
InChI Key |
PYEYSDAUQJPHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=O)C2=CC=CC=C2N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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